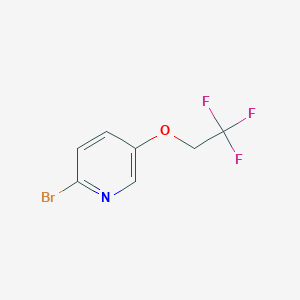
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
Descripción general
Descripción
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the CAS Number: 1701582-64-0. It has a linear formula of C7H5BrF3NO . The compound has a molecular weight of 256.02 .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific representation of the molecular structure of the compound.It is typically stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine and related compounds have been extensively studied for their spectroscopic and optical properties. For instance, the spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, was conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study provided insights into the molecular structure and vibrational frequencies of such compounds, enhancing our understanding of their optical properties (H. Vural & M. Kara, 2017).
Chemical Synthesis and Structure
The synthesis and structural analysis of derivatives of bromopyridines, including those related to 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine, have been a focus of several studies. For example, a study on the synthesis and structure of specific pyridine-based derivatives via Suzuki cross-coupling reaction sheds light on the efficient methods for creating novel compounds for various applications (Gulraiz Ahmad et al., 2017).
Biological and Antimicrobial Activities
Research has also explored the biological and antimicrobial activities of bromopyridine derivatives. In one study, a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives were synthesized and evaluated for their antibacterial activity, demonstrating potential applications in medicinal chemistry (B. Reddy & K. Prasad, 2021).
Molecular Docking and Drug Design
Additionally, the use of bromopyridine derivatives in drug design is evident in studies involving molecular docking and synthesis for potential use as inhibitors in various biological pathways. For example, a study on the synthesis, structure elucidation, and molecular docking of new 6-bromo-imidazo[4,5-b]pyridine derivatives aimed at inhibiting tyrosyl-tRNA synthetase highlights the relevance of such compounds in drug discovery (Zainab Jabri et al., 2023).
Propiedades
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYEXBNFPDKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




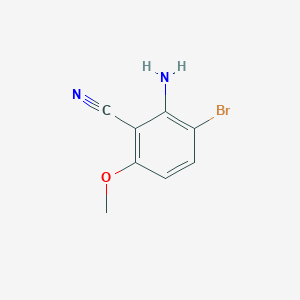
![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)

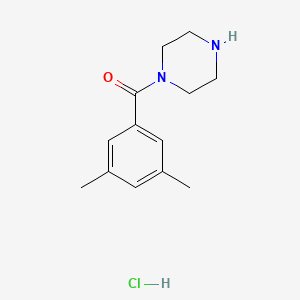
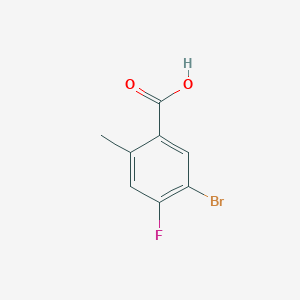
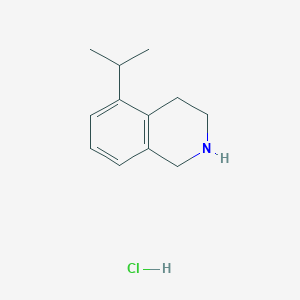

![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)


